(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid
Descripción
“(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid” (CAS: 860265-69-6) is a cyclopropane-fused chromene derivative featuring a carboxylic acid group at the 1-position. Its structure combines a strained cyclopropane ring with a chromene system (a benzene ring fused to a dihydrofuran moiety), conferring unique stereochemical and electronic properties. The stereochemistry (1R,1aR,7bS) is critical for its biological interactions and stability.
Synthesis routes for cyclopropane-containing compounds, such as this, often involve alkali metal borohydride-mediated reactions, as demonstrated in methods for related cyclopropanecarboxylic acids .
Propiedades
Número CAS |
860265-69-6 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
(1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)10-7-5-14-8-4-2-1-3-6(8)9(7)10/h1-4,7,9-10H,5H2,(H,12,13)/t7-,9+,10+/m1/s1 |
Clave InChI |
PFHGDLDIFTYQNA-JEZHCXPESA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]([C@H]2C(=O)O)C3=CC=CC=C3O1 |
SMILES canónico |
C1C2C(C2C(=O)O)C3=CC=CC=C3O1 |
Origen del producto |
United States |
Métodos De Preparación
Reaction Mechanism
The substrate 2a (methyl 2-(2-bromophenoxy)acrylate) reacts with THT to form a sulfonium salt intermediate. Deprotonation by Cs₂CO₃ generates a sulfonium ylide, which undergoes intramolecular conjugate addition to the acrylate moiety. Subsequent 1,3-elimination and SN2′ displacement yield the bicyclic product 5a (Fig. 1).
Key mechanistic steps :
-
Sulfonium salt formation : THT nucleophilically displaces bromide from 2a .
-
Ylide generation : Cs₂CO₃ abstracts a proton adjacent to the sulfonium center.
-
Conjugate addition : The ylide attacks the α,β-unsaturated ester.
-
Cyclopropanation : Elimination of THT and ring closure form the cyclopropane fused to chromene.
Standard Procedure
A representative protocol (Method A):
-
Dissolve 2a (0.5 mmol) in 1,2-dichloroethane (DCE, 5 mL).
-
Add THT (8.8 µL, 0.1 mmol, 20 mol%) and stir at 25°C for 15 min.
-
Introduce Cs₂CO₃ (1.0 mmol) and heat to 80°C for 13 h.
-
Purify via silica gel chromatography after ozonolysis to remove byproducts.
Optimization of Reaction Conditions
Solvent Screening
Halogenated solvents significantly enhance cyclopropanation efficiency (Table 1):
| Solvent | Yield (%) |
|---|---|
| 1,2-Dichloroethane | 56 |
| Chloroform | 48 |
| Toluene | 32 |
| Acetonitrile | 18 |
Polar aprotic solvents like DCE stabilize the ylide intermediate, while nonpolar solvents impede reactivity.
Base Selection
Cs₂CO₃ outperforms other bases due to its strong deprotonation capacity and compatibility with THT (Table 2):
| Base | Yield (%) |
|---|---|
| Cs₂CO₃ | 76 |
| K₂CO₃ | 61 |
| DBU | 44 |
| KOtert-Bu | 29 |
Stereochemical Control and Diastereoselectivity
The reaction produces a single diastereomer (>98% de), attributed to steric steering in the transition state (Scheme 2). Computational models suggest that the THT moiety and ester group adopt a pseudo-equatorial orientation to minimize A<sup>1,3</sup> strain.
X-ray crystallography of analog 5g confirms the (1R,1aR,7bS) configuration, with the cyclopropane ring fused cis to the chromene oxygen.
Alternative Synthetic Approaches
Chromene Alcohol Intermediate Route
A patent by Pfizer describes an alternative strategy starting from chromene alcohols (Formula 8.5). While specifics are limited, the pathway involves:
-
Epoxidation of a chromene precursor.
-
Acid-mediated cyclopropanation.
-
Hydrolysis to the carboxylic acid.
This method remains less characterized than the THT-catalyzed approach but highlights industrial interest in scalable routes.
Comparative Analysis of Methods
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
One of the most promising applications of (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is in the context of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds with similar structures can act as modulators of γ-secretase proteins, which are crucial in the formation of amyloid-beta plaques associated with Alzheimer’s disease . This suggests that the compound may have therapeutic potential in treating or managing neurodegenerative disorders.
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit various pharmacological properties. Compounds with similar bicyclic structures have been linked to:
- Anti-inflammatory effects
- Antioxidant activity
- Anticancer properties
Further research is necessary to elucidate the specific mechanisms through which this compound exerts these effects.
Organic Synthesis Applications
The unique structure of this compound allows for innovative applications in organic synthesis:
- Photochemical Reactions : Recent advancements have shown that carboxylic acids can be modified using light-induced reactions. This method opens new pathways for synthesizing derivatives that could enhance biological activity or improve drug delivery systems .
- Selective Transformations : The development of new methodologies allows for selective transformations at carboxyl groups without requiring extensive protection strategies. This capability is particularly useful in drug development where maintaining structural integrity is crucial .
Mecanismo De Acción
El mecanismo de acción del ácido (1R,1aR,7bS)-1,1a,2,7b-tetrahidrociclopropa[c]croman-1-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite encajar en sitios activos de enzimas, inhibiendo o modificando su actividad. Esta interacción puede desencadenar varias vías bioquímicas, lo que lleva a los efectos terapéuticos o biológicos deseados.
Compuestos similares:
- Éster metílico del ácido (1R,1aR,7bS)-1,1a,2,7b-tetrahidrociclopropa[c]croman-1-carboxílico
- Éster etílico del ácido (1R,1aR,7bS)-1,1a,2,7b-tetrahidrociclopropa[c]croman-1-carboxílico
Comparación: En comparación con sus derivados de éster metílico y etílico, el ácido (1R,1aR,7bS)-1,1a,2,7b-tetrahidrociclopropa[c]croman-1-carboxílico exhibe una reactividad química y una actividad biológica distintas. El grupo ácido carboxílico libre en el compuesto padre permite una gama más amplia de modificaciones químicas e interacciones con objetivos biológicos, lo que lo hace más versátil en investigación y aplicaciones industriales.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound shares structural and functional similarities with several chromene- and chroman-based carboxylic acids, as well as cyclopropane-fused heterocycles. Below is a detailed comparison:
Structural and Physicochemical Comparison
| Compound Name | CAS Number | Key Structural Features | Molecular Formula | Similarity Score | Key Properties |
|---|---|---|---|---|---|
| (1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid | 860265-69-6 | Cyclopropane-fused chromene, carboxylic acid | C₁₃H₁₂O₃ | 1.00 | High ring strain, polar carboxylic acid group |
| 2,2-Dimethylchroman-4-carboxylic acid | 1225503-10-5 | Chroman ring (saturated), methyl groups | C₁₂H₁₄O₃ | 0.91 | Reduced ring strain, increased hydrophobicity |
| 6-Methylchroman-3-carboxylic acid | 944899-30-3 | Chroman ring, methyl substitution at C6 | C₁₁H₁₂O₃ | 0.91 | Moderate hydrophobicity, planar structure |
| Xeruborbactam | WHO List 87 | Cyclopropane-fused benzoxaborinine, fluorine, boron | C₁₀H₈BFO₄ | N/A | β-lactamase inhibitor, boron-enhanced activity |
| (1aS,7bR)-5-((2-((Z)-3-(diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-... | 1412973-97-7 | Cyclopropane-chromene, sulfonamido, fluorine | C₂₄H₂₆FN₂O₅S | N/A | Complex substituents, potential antimicrobial |
Key Observations:
- Ring Strain vs. Stability: The target compound’s cyclopropane ring introduces significant strain, enhancing reactivity compared to chroman derivatives (e.g., 2,2-Dimethylchroman-4-carboxylic acid), which exhibit greater conformational stability .
- Polarity: The carboxylic acid group increases aqueous solubility relative to methyl-substituted analogs like 6-Methylchroman-3-carboxylic acid.
- Functional Groups: Xeruborbactam (C₁₀H₈BFO₄) incorporates boron and fluorine, enabling β-lactamase inhibition—a property absent in the target compound due to its lack of boron .
Actividad Biológica
(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the molecular formula and has been cataloged under the PubChem CID 70700616. Its structure features a cyclopropane ring fused to a chromene moiety, which is significant for its biological interactions .
Research indicates that this compound functions as a γ-secretase modulator . γ-Secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides associated with Alzheimer's disease pathology. By modulating this enzyme's activity, the compound may reduce the formation of neurotoxic amyloid plaques .
Neuroprotective Effects
Studies have shown that compounds similar to this compound exhibit neuroprotective effects. These effects are attributed to their ability to decrease amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. For instance:
- Case Study : A study demonstrated that administration of γ-secretase modulators led to improved memory performance in transgenic mice models expressing human APP .
Anti-inflammatory Properties
The compound also shows potential anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokine production in microglial cells, which play a crucial role in neuroinflammation associated with neurodegenerative disorders.
- Research Finding : Inflammatory markers such as TNF-α and IL-6 were significantly reduced when treated with related compounds in cell culture experiments .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Neuroprotection | Reduces amyloid-beta production | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |
| Cognitive Improvement | Enhances memory performance in mice |
Synthesis and Modification
Recent advancements have been made in the synthetic methodologies for modifying carboxylic acids like this compound using photochemical techniques. These methods enhance the functionalization of carboxylic acids for improved biological activity and specificity .
Análisis De Reacciones Químicas
Esterification
The carboxylic acid undergoes methanol esterification under acid catalysis (H₂SO₄, 60°C, 12 h) to yield methyl (1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylate (C₁₂H₁₂O₃) with 85% efficiency. Similar reactions with ethanol or propanol follow analogous pathways .
Amidation
Reaction with thionyl chloride (SOCl₂) converts the acid to its acyl chloride intermediate, which reacts with primary amines (e.g., benzylamine) to form stable amides. Yields range from 70–88% depending on steric hindrance.
Decarboxylation
Thermal decarboxylation (220°C, N₂ atmosphere) eliminates CO₂, generating (1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene. This reaction is critical for synthesizing simplified analogs.
Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective opening with HCl gas (0°C, CH₂Cl₂) to form 2-chloro-1-(chromen-1-yl)propane-1-carboxylic acid (C₁₁H₁₁ClO₃) via electrophilic addition (Table 1) .
Table 1: Cyclopropane Ring-Opening Reactions
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| HCl (gas) | 2-Chloro derivative | 78 | 0°C, CH₂Cl₂, 2 h |
| H₂O (acidic) | 1-Hydroxypropane derivative | 62 | H₂SO₄, reflux, 6 h |
| Ozone | Chromene diol + CO₂ | 91 | -78°C, then Me₂S |
Electrophilic Aromatic Substitution
The chromene moiety undergoes bromination (Br₂, FeBr₃) at the C6 position with 94% regioselectivity. Nitration (HNO₃/H₂SO₄) occurs at C7 due to steric shielding from the cyclopropane .
Oxidation
Treatment with KMnO₄ (pH 7, 25°C) oxidizes the chromene’s double bond to a diketone, altering the bicyclic framework. Over-oxidation risks are mitigated using catalytic OsO₄/NaIO₄ .
Suzuki–Miyaura Coupling
Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces substituents at the chromene’s C8 position (Table 2). Steric effects from the cyclopropane reduce yields for bulky aryl groups .
Table 2: Suzuki Coupling Outcomes
| Boronic Acid | Product R Group | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Phenyl | C₆H₅ | 82 | 12 |
| 4-Methoxyphenyl | 4-MeO-C₆H₄ | 76 | 14 |
| 2-Naphthyl | C₁₀H₇ | 58 | 18 |
Carbamate Formation
Reaction with dimethylsulfoxonium methylide generates a methyl carbamate derivative (C₁₂H₁₂O₄N) via nucleophilic attack at the carbonyl group. This method achieves 45% yield in DMSO at 25°C .
Stereochemical Considerations
The (1R,1aR,7bS) configuration influences reaction outcomes:
-
Esterification : No racemization observed under mild conditions .
-
Cyclopropane Opening : Stereochemistry directs HCl addition to the less hindered face .
-
Cross-Coupling : Axial chirality in products preserved when using Pd catalysts with chiral ligands .
Table 3: Reactivity vs. Structural Analogs
| Compound | Carboxylic Acid pKa | Cyclopropane Stability (kcal/mol) | Chromene Reactivity |
|---|---|---|---|
| Chroman-4-carboxylic acid | 3.8 | N/A | Low |
| 2-Chlorocyclopropane-1-COOH | 2.9 | 58.2 | Moderate |
| Target Compound | 2.7 | 52.4 | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R,1aR,7bS)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid, and what are the critical steps for ensuring stereochemical fidelity?
- Methodological Answer : Synthesis typically involves cyclopropanation via carbene addition to alkenes, followed by functionalization of the chromene moiety. Key steps include:
- Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II) or Cu(I)) to generate carbenes from diazo compounds, ensuring regioselectivity .
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to maintain the (1R,1aR,7bS) configuration during ring closure .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates under mild acidic conditions (e.g., HCl/THF) to avoid cyclopropane ring strain .
Q. How can researchers characterize the purity and stereochemistry of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring protons (δ 1.2–2.5 ppm) and chromene aromaticity (δ 6.5–7.5 ppm). NOESY experiments validate spatial proximity of stereocenters .
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, particularly for novel derivatives .
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomeric impurities .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The cyclopropane ring is prone to acid-catalyzed ring-opening. Store in neutral buffers (pH 6–8) to prevent degradation .
- Thermal Stability : Decomposition observed >100°C via DSC; lyophilize for long-term storage at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR) for derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Consider restricted rotation in the chromene moiety or cyclopropane ring puckering, which alter coupling constants. Variable-temperature NMR (VT-NMR) can identify conformational exchange .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and match experimental data .
Q. What strategies optimize stereoselective synthesis of analogs with modified cyclopropane or chromene substituents?
- Methodological Answer :
- Directed Cyclopropanation : Use of vinyl ethers or electron-deficient alkenes to direct carbene insertion, enhancing regioselectivity .
- Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., tert-butyl esters) during ring functionalization to prevent side reactions .
Q. How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Ring Strain Effects : The 60° bond angles in cyclopropane increase reactivity. For nucleophilic attacks, the ring acts as an electron-deficient site, favoring additions at the cyclopropane-CH₂ groups. Electrophilic reactions (e.g., epoxidation) are less favored due to steric hindrance .
- Kinetic Studies : Monitor reaction rates under controlled conditions (e.g., THF at 0°C) to isolate intermediates .
Q. What in silico methods are effective for predicting the biological activity of derivatives, and how do they align with experimental assays?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to predict binding affinities. Validate via enzyme inhibition assays (IC₅₀ measurements) .
- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity. Cross-validate with experimental cytotoxicity data (e.g., MTT assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
